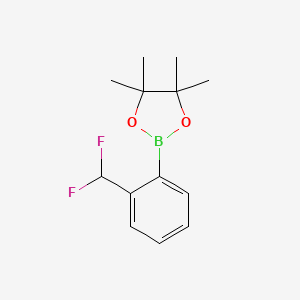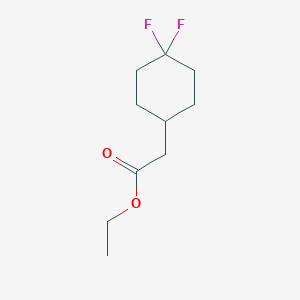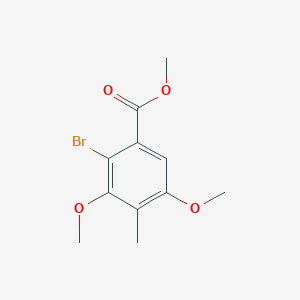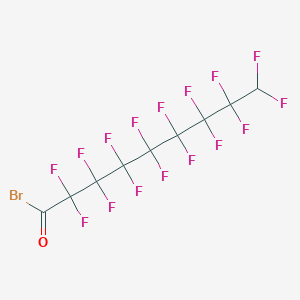
9H-Perfluorononanoyl bromide
Descripción general
Descripción
9H-Perfluorononanoyl bromide is a synthetic substance with the molecular formula C9HBrF16O and a molar mass of 508.98 g/mol . It is widely used in various fields of research and industry.
Physical And Chemical Properties Analysis
9H-Perfluorononanoyl bromide has a predicted density of 1.848±0.06 g/cm3 and a predicted boiling point of 180.7±40.0 °C . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Environmental Impact and Detection in Biological Systems
9H-Perfluorononanoyl bromide is part of a broader class of perfluorinated compounds (PFCs), which have been extensively studied due to their environmental persistence, potential toxic effects, and widespread occurrence in humans and wildlife. The scientific research on these compounds, including 9H-Perfluorononanoyl bromide, primarily focuses on their environmental distribution, toxicological effects, and mechanisms of action in biological systems.
Environmental Distribution and Human Exposure Perfluorinated compounds are fully fluorinated anthropogenic substances utilized in various products and industrial processes. Their persistence and toxic effects have led to restrictions and the development of replacement products. Studies have quantified the body burden of different perfluorinated substances in adult populations, revealing exposure via drinking water close to production plants and in control populations. This research highlights the need for reduced exposure to these compounds, especially for populations living near production facilities (Fromme et al., 2017).
Toxicological Effects on Reproductive Systems Investigations into the effects of perfluorononanoic acid (PFNA), a closely related compound to 9H-Perfluorononanoyl bromide, on male reproduction have shown significant impacts. Exposure to PFNA has been found to decrease testosterone levels, increase estradiol levels, and induce apoptosis in spermatogenic cells in rats, implicating the potential for reproductive interference in humans and wildlife due to exposure to similar compounds (Feng et al., 2009).
Mechanisms of Toxicity Further studies have explored the mechanisms behind the toxic effects of perfluorononanoic acid and by extension can be applied to understand the toxicity of related compounds like 9H-Perfluorononanoyl bromide. For instance, PFNA's exposure has been shown to lead to oxidative stress and cell apoptosis in zebrafish embryos, suggesting that oxidative damage and disruption of lipid metabolism pathways are potential mechanisms of toxicity. These findings have implications for understanding the environmental and health risks of 9H-Perfluorononanoyl bromide and similar compounds (Liu et al., 2015).
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HBrF16O/c10-1(27)3(13,14)5(17,18)7(21,22)9(25,26)8(23,24)6(19,20)4(15,16)2(11)12/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYIFHMPPIEDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HBrF16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501022767 | |
| Record name | 8-Difluoromethylperfluorooctanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501022767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Perfluorononanoyl bromide | |
CAS RN |
1404194-04-2 | |
| Record name | Nonanoyl bromide, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404194-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Difluoromethylperfluorooctanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501022767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1457176.png)
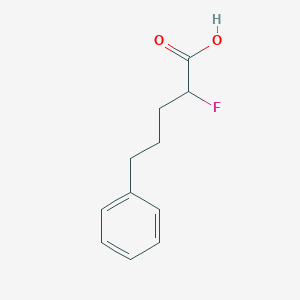
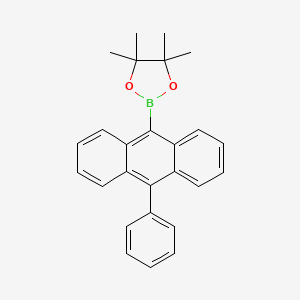



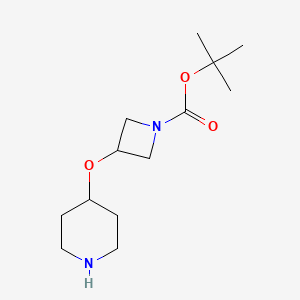
![1-(2-Bromo-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1457185.png)

